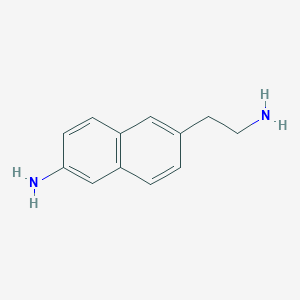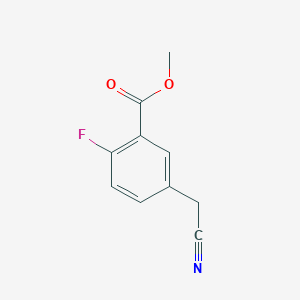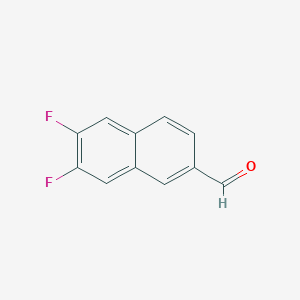
6,7-Difluoronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions, and an aldehyde group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde typically involves the regioselective functionalization of difluoronaphthalene derivatives. One common method includes the lithiation of 2,3-difluoronaphthalene followed by formylation. The reaction conditions often involve the use of butyllithium (BuLi) as a base and subsequent treatment with a formylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 6,7-Difluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6,7-Difluoronaphthalene-2-carboxylic acid.
Reduction: 6,7-Difluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Difluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Difluoronaphthalene-2-carbaldehyde largely depends on its chemical reactivity. The presence of fluorine atoms can influence the electron density of the aromatic ring, making it more reactive towards electrophilic and nucleophilic attacks. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives that can interact with biological targets .
Comparison with Similar Compounds
6-Fluoronaphthalene-2-carbaldehyde: Similar structure but with only one fluorine atom.
2,3-Difluoronaphthalene: Lacks the aldehyde group but has two fluorine atoms at different positions.
6,7-Difluoronaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
Uniqueness: The presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C11H6F2O |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
6,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
InChI Key |
CJMKRCDHULYJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


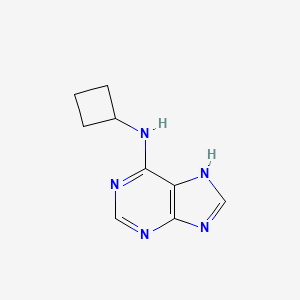

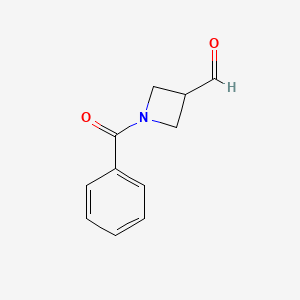
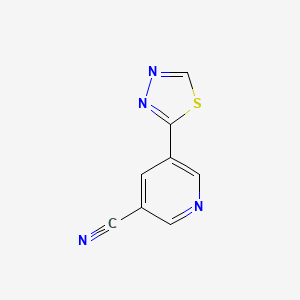

![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
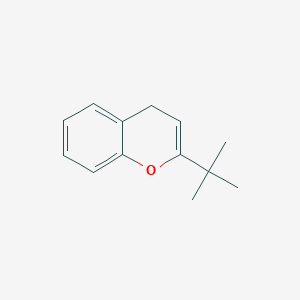
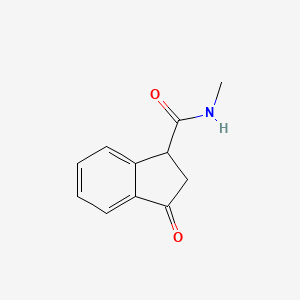
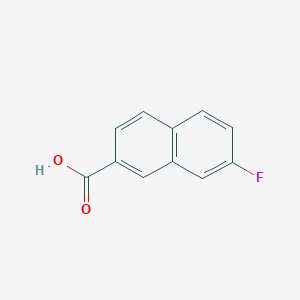
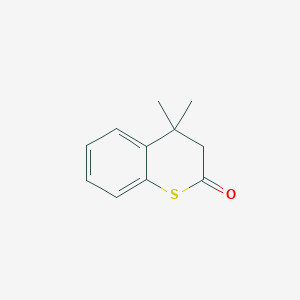
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
